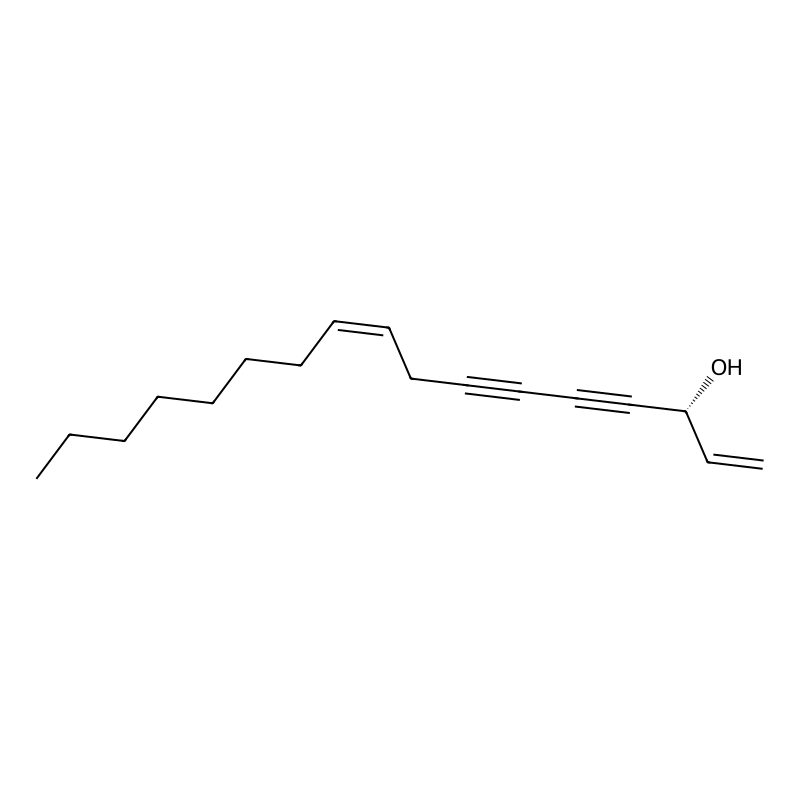Falcarinol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Cancer Chemoprevention:
- Studies suggest falcarinol may possess chemopreventive properties, potentially reducing the risk of cancer development. Research indicates it might influence various cellular pathways involved in carcinogenesis, including those regulating inflammation, cell proliferation, and apoptosis (programmed cell death) .
- Falcarinol has been shown to inhibit the growth of various cancer cell lines, including those from breast, colon, and leukemia . The exact mechanisms behind this effect are still being explored, but research suggests it may involve multiple pathways .
Anti-inflammatory Effects:
- Falcarinol exhibits anti-inflammatory properties, potentially offering benefits for conditions like inflammatory bowel disease and colitis .
- Studies have demonstrated its ability to reduce the expression of inflammatory markers and protect against intestinal tissue damage in animal models .
Other Potential Applications:
- Research is ongoing to explore falcarinol's potential applications in other areas, including:
- Neurodegenerative diseases: Studies suggest it may offer neuroprotective effects, potentially benefiting conditions like Alzheimer's disease and Parkinson's disease .
- Antimicrobial activity: Falcarinol may exhibit some antimicrobial properties against certain bacteria and fungi, although further research is needed to understand its full potential in this area .
Falcarinol, also known as carotatoxin or panaxynol, is a natural organic compound classified as a polyacetylene. It is primarily found in plants of the Apiaceae family, notably in carrots (Daucus carota), where it occurs at concentrations of approximately 2 mg/kg. This compound serves as a natural pesticide, protecting plant roots from fungal infections, such as liquorice rot, which can cause significant post-harvest damage. Falcarinol is sensitive to light and heat, requiring specific storage conditions to maintain its stability .
Structurally, falcarinol is characterized by the presence of two carbon-carbon triple bonds and two double bonds, with a specific configuration at the carbon 9 position that introduces a bend in the molecule. This unique structure contributes to its biological activities and interactions with various biological systems .
Falcarinol's mechanism of action in the human body is still under investigation. Studies suggest it might possess anti-inflammatory and anti-cancer properties [3, 4, 5]. One potential mechanism involves inducing the production of heme oxygenase-1, an enzyme with antioxidant and anti-inflammatory effects [3]. Additionally, falcarinol may influence cell signaling pathways involved in cancer development [4].
Here are the references used in this analysis:
- [1] Falcarinol [Wikipedia]:
- [2] Pathways Affected by Falcarinol-Type Polyacetylenes and Implications for Their Anti-Inflammatory Function and Potential in Cancer Chemoprevention [MDPI]:
- [3] Falcarinol Is a Potent Inducer of Heme Oxygenase-1 and Was More Effective than Sulforaphane in Attenuating Intestinal Inflammation at Diet-Achievable Doses [Hindawi]:
- [4] Dietary polyacetylenes, falcarinol and falcarindiol, isolated from carrots prevents the formation of neoplastic lesions in the colon of azoxymethane-induced rats [Food & Function (RSC Publishing)]:
- [5] Carrot Component Reduces Cancer Risk | ScienceDaily:
- [6] Falcarinol: Compounds [ScienceDirect]:
Falcarinol undergoes several chemical transformations that are vital for its biosynthesis and biological activity. The synthesis begins with oleic acid, which undergoes desaturation reactions involving oxygen and NADPH to introduce double bonds. This process is followed by further modifications, including allylic isomerization and hydroxylation, leading to the final formation of falcarinol. Notably, falcarinol can also react with biological molecules due to its electrophilic nature, particularly interacting with cannabinoid receptors .
Falcarinol exhibits significant biological activity, particularly as a covalent antagonist of the cannabinoid receptor type 1 (CB1). It selectively binds to this receptor, leading to pro-allergic effects such as contact dermatitis in sensitive individuals. Despite these effects at high concentrations, normal dietary intake of falcarinol through carrots and similar vegetables is generally considered safe for human consumption .
Research indicates that falcarinol may play a role in cancer chemoprevention by modulating pathways associated with inflammation and oxidative stress. It has been shown to inhibit the nuclear factor kappa B (NF-κB) pathway and reduce the expression of pro-inflammatory cytokines . Additionally, falcarinol induces heme oxygenase-1 expression, which is associated with cytoprotective effects against oxidative damage .
The biosynthesis of falcarinol involves several enzymatic steps starting from oleic acid. Key steps include:
- Desaturation: Introduction of double bonds using desaturase enzymes.
- Formation of Crepenynic Acid: Further reactions lead to the formation of crepenynic acid through additional desaturation.
- Allylic Isomerization: Conversion of double bonds into triple bonds.
- Hydroxylation: Final hydroxylation at specific positions to yield falcarinol.
These processes highlight the complex enzymatic pathways involved in producing this compound from basic fatty acids .
Falcarinol has potential applications in various fields:
- Agriculture: As a natural pesticide, it helps protect crops from fungal diseases.
- Pharmaceuticals: Due to its anti-inflammatory and potential anticancer properties, falcarinol is being studied for therapeutic applications.
- Cosmetics: Its irritant properties may be utilized in formulations aimed at treating certain skin conditions or enhancing skin barrier function .
Studies have demonstrated that falcarinol interacts with cannabinoid receptors in human cells. It selectively alkylates the CB1 receptor's anandamide binding site, influencing various biological responses related to inflammation and allergic reactions . These interactions underscore the compound's potential for modulating endocannabinoid signaling pathways.
Several compounds share structural similarities with falcarinol, each possessing unique properties:
| Compound | Structure Characteristics | Biological Activity | Sources |
|---|---|---|---|
| Oenanthotoxin | Contains multiple unsaturated bonds | Neurotoxic effects | Hemlock water dropwort |
| Cicutoxin | Similar polyacetylene structure | Neurotoxic; affects nervous system | Water hemlock |
| Panaxydol | Related fatty alcohol | Anticancer properties | Panax ginseng |
Falcarinol stands out due to its relatively benign nature at dietary levels compared to oenanthotoxin and cicutoxin, which are highly toxic even at low concentrations. Additionally, while panaxydol shares some structural features, falcarinol's specific interactions with cannabinoid receptors highlight its unique pharmacological profile .
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
Mechanism of Action
Other CAS
21852-80-2
Wikipedia
Use Classification
General Manufacturing Information
Falcarinol is found in english ivy which causes contact dermatitis.








